molecular formula C₁₁H₁₃ClN₂ B1146021 1,2,3,4-Tetrahydropyrimido[1,2-a]indolhydrochlorid CAS No. 42456-83-7

1,2,3,4-Tetrahydropyrimido[1,2-a]indolhydrochlorid

Katalognummer: B1146021
CAS-Nummer: 42456-83-7
Molekulargewicht: 208.69
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride is a heterocyclic compound with the molecular formula C11H12N2•HCl. It is used in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its unique structure, which combines elements of both pyrimidine and indole, making it a valuable building block in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Biochemische Analyse

Biochemical Properties

1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with proteases, leading to the modulation of proteolytic activity. This interaction can affect the breakdown of proteins and peptides, impacting various physiological processes . Additionally, 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can bind to specific receptors on cell surfaces, altering signal transduction pathways and cellular responses .

Cellular Effects

1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound can activate or inhibit specific signaling cascades, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can modulate the expression of genes involved in metabolic pathways, affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, the compound can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Additionally, 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can bind to transcription factors, altering their ability to regulate gene expression . These molecular interactions contribute to the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride remains stable under specific conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors can lead to its degradation, resulting in reduced efficacy and altered cellular responses .

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved physiological outcomes . At higher doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction . Understanding the dosage-dependent effects of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, affecting energy production and cellular metabolism . Additionally, 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can impact the synthesis and degradation of specific metabolites, altering their concentrations within cells .

Transport and Distribution

The transport and distribution of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can be transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside, it can bind to intracellular proteins, influencing its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can be synthesized through several methods. One common approach involves the condensation of 1,2,3,4-tetrahydropyrimidine with indole derivatives under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 1,2,3,4-tetrahydropyrimido[1,2-a]indole hydrochloride may involve large-scale batch reactions using similar condensation techniques. The process is optimized for yield and purity, often employing advanced purification methods such as recrystallization and chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iminoindolinylidenemalononitriles, while substitution reactions can produce various substituted indole derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride is unique due to its combined pyrimidine and indole structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Eigenschaften

IUPAC Name

1,2,3,4-tetrahydropyrimido[1,2-a]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11;/h1-2,4-5,8,12H,3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJZMACWUFPDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC3=CC=CC=C3N2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.